2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
Description
Significance of Phthalimide (B116566) Derivatives in Modern Organic Synthesis
Phthalimide and its derivatives are a cornerstone in modern organic synthesis, primarily utilized as a masked form of a primary amine. This strategy, famously known as the Gabriel synthesis, allows for the introduction of a primary amino group into a molecule while avoiding over-alkylation, a common side reaction with ammonia. The phthalimide group is stable to a wide range of reaction conditions, yet it can be readily removed to unveil the primary amine when needed. wikipedia.orgyoutube.com
Beyond their role as protecting groups, the phthalimide moiety is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds. alfa-chemistry.com Derivatives of phthalimide have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This dual utility as both a synthetic tool and a pharmacophore underscores the importance of phthalimide derivatives in contemporary chemical research.
Strategic Importance of Aldehyde Functional Groups in Complex Molecular Architectures
The aldehyde functional group is one of the most versatile in organic chemistry. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a key participant in a vast array of carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Wittig reactions, and Grignard reactions, which are fundamental for building molecular complexity. adventchembio.com
Furthermore, aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, providing a gateway to other functional groups. chemistrysteps.com This reactivity, combined with the mild conditions under which many aldehyde-based reactions can be performed, makes the aldehyde a strategically important functional group in the total synthesis of natural products and the preparation of active pharmaceutical ingredients.
Research Landscape and Emerging Trends for 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
While dedicated research on This compound is not extensively documented in peer-reviewed literature, its value can be inferred from its constituent parts. The molecule represents a bifunctional linker, where the aldehyde can be used for conjugation or extension of a molecular scaffold, and the phthalimide can be deprotected to reveal a primary amine for further functionalization.
Emerging trends in areas such as bioconjugate chemistry, materials science, and medicinal chemistry often rely on heterobifunctional molecules like the title compound. For instance, the aldehyde can be used to attach the molecule to a solid support or a biomolecule, while the latent amine can be used for subsequent modifications. The lack of extensive literature suggests that this compound is a relatively untapped resource, with its potential applications still to be fully explored. Its synthesis would likely proceed via the oxidation of the corresponding alcohol, 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethanol , a transformation that can be achieved using a variety of modern, mild oxidation methods.
Detailed Research Findings
Given the limited direct research on This compound , this section will focus on the plausible synthesis and reactivity of the compound based on established chemical principles.
Synthesis of the Precursor Alcohol
The logical precursor to the target aldehyde is the corresponding primary alcohol, 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethanol . This can be synthesized through the reaction of potassium phthalimide with 2-(2-chloroethoxy)ethanol. This nucleophilic substitution reaction is a standard method for the introduction of the phthalimide group.
Oxidation to the Aldehyde
The conversion of the primary alcohol to the aldehyde is a critical step. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Several modern oxidation methods are suitable for this transformation:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). It is known for its high yields and compatibility with a wide range of functional groups. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgwikipedia.org
The choice of method would depend on the desired scale of the reaction and the presence of other sensitive functional groups in a more complex substrate.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate. |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the phthalimide group (approx. 7.7-7.9 ppm).- Aldehyde proton (singlet, approx. 9.5-9.8 ppm).- Methylene (B1212753) protons of the ethoxy linker (triplets, approx. 3.8-4.2 ppm). |
| ¹³C NMR | - Carbonyl carbons of the phthalimide (approx. 168 ppm).- Aldehyde carbonyl carbon (approx. 200 ppm).- Aromatic carbons (approx. 123-134 ppm).- Methylene carbons of the linker (approx. 65-75 ppm). |
| IR Spectroscopy | - Strong C=O stretching bands for the imide (approx. 1715 and 1770 cm⁻¹).- Strong C=O stretching band for the aldehyde (approx. 1720-1740 cm⁻¹).- C-H stretch of the aldehyde (approx. 2720 and 2820 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M+) corresponding to the molecular weight. |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,6H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDTXQLBYGEXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 1,3 Dioxoisoindolin 2 Yl Ethoxy Acetaldehyde
Oxidation-Based Pathways for Aldehyde Formation
The most direct and widely employed strategy for the synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde is the oxidation of the primary alcohol, 2-(2-hydroxyethoxy)ethyl isoindoline-1,3-dione. Several reagents and protocols are available for this transformation, each with its own set of advantages and limitations. The key challenge lies in achieving selective oxidation to the aldehyde without further oxidation to the corresponding carboxylic acid.
TEMPO/NaClO Mediated Oxidation of 2-(2-Hydroxyethoxy)ethyl Isoindoline-1,3-dione
The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO), provides a mild and highly selective method for the oxidation of primary alcohols to aldehydes. This method is particularly valued for its high chemoselectivity and the ability to perform the reaction under biphasic conditions at or near room temperature.
In a typical procedure, the alcohol precursor, 2-(2-hydroxyethoxy)ethyl isoindoline-1,3-dione, would be dissolved in an organic solvent such as dichloromethane (B109758) (DCM). An aqueous solution of sodium hypochlorite, along with a catalytic amount of TEMPO and often a co-catalyst like sodium bromide (NaBr), is then added. The pH of the reaction is typically maintained around 9.5 using a buffer like sodium bicarbonate to ensure optimal catalyst turnover and prevent side reactions. The vigorous stirring of the biphasic mixture facilitates the reaction, which is generally complete within a few hours. The reaction is then quenched by the addition of a reducing agent, such as sodium thiosulfate, to destroy any excess oxidant.
Key Features of TEMPO/NaClO Oxidation:
High Selectivity: Primarily yields the aldehyde with minimal over-oxidation to the carboxylic acid.
Mild Conditions: Performed at or below room temperature, tolerating a wide range of functional groups.
Catalytic Nature: Only a small amount of the relatively expensive TEMPO radical is required.
Green Chemistry Aspects: Utilizes inexpensive and readily available bleach as the terminal oxidant.
| Reagent/Condition | Role/Purpose | Typical Amount |
| 2-(2-Hydroxyethoxy)ethyl Isoindoline-1,3-dione | Starting Material | 1 equivalent |
| TEMPO | Catalyst | 0.01-0.1 equivalents |
| Sodium Hypochlorite (NaClO) | Stoichiometric Oxidant | 1.0-1.5 equivalents |
| Sodium Bromide (NaBr) | Co-catalyst | 0.1 equivalents |
| Dichloromethane (DCM) | Organic Solvent | - |
| Saturated aq. NaHCO₃ | Buffer (pH ~9.5) | - |
| Sodium Thiosulfate (Na₂S₂O₃) | Quenching Agent | Excess |
Dimethyl Sulfoxide (B87167) (DMSO) and Oxalyl Chloride Based Oxidation Protocols
Oxidation protocols based on dimethyl sulfoxide (DMSO) activated by an electrophile, most notably the Swern oxidation, are powerful and widely used methods for the conversion of primary alcohols to aldehydes. libretexts.orgtutorchase.com The Swern oxidation is renowned for its mild reaction conditions, high yields, and broad functional group tolerance. libretexts.orgtutorchase.com
The procedure involves the initial activation of DMSO with oxalyl chloride at very low temperatures (typically -78 °C) in a suitable solvent like dichloromethane. This step generates the reactive electrophilic species, the chlorosulfonium ion. The alcohol, 2-(2-hydroxyethoxy)ethyl isoindoline-1,3-dione, is then added to this activated DMSO solution, leading to the formation of an alkoxysulfonium salt. Finally, the addition of a hindered organic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), facilitates an intramolecular E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and the protonated base.
Key Features of Swern Oxidation:
Mild Conditions: The reaction is performed at very low temperatures, which is beneficial for sensitive substrates.
High Yields: Generally provides excellent yields of the aldehyde product.
Broad Applicability: Tolerates a wide variety of functional groups.
Drawback: A significant drawback is the stoichiometric formation of the volatile and malodorous dimethyl sulfide, which requires careful handling and waste disposal. libretexts.org
| Reagent/Condition | Role/Purpose | Typical Amount |
| 2-(2-Hydroxyethoxy)ethyl Isoindoline-1,3-dione | Starting Material | 1 equivalent |
| Dimethyl Sulfoxide (DMSO) | Oxidant Precursor | 2-3 equivalents |
| Oxalyl Chloride | Activator | 1.1-1.5 equivalents |
| Triethylamine (Et₃N) | Base | 3-5 equivalents |
| Dichloromethane (DCM) | Solvent | - |
| Temperature | Reaction Condition | -78 °C to room temp. |
Alternative Synthetic Routes
Sulfonate Intermediate Displacement Approaches
The synthesis of aldehydes through the displacement of a sulfonate group is not a common or direct method. Typically, sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, but their direct conversion to an aldehyde functionality via displacement is synthetically challenging. A more plausible, albeit multi-step, approach would involve the displacement of a sulfonate with a nucleophile that can be later converted to an aldehyde. For instance, a tosylate or mesylate of a related two-carbon extended starting material could be displaced by a cyanide ion, followed by reduction of the resulting nitrile to the aldehyde. However, this represents a more convoluted pathway compared to the direct oxidation of the readily available alcohol.
Acid Chloride Condensation Strategies
The synthesis of aldehydes from acid chlorides is a well-established transformation, typically involving a controlled reduction. chemistrysteps.comlibretexts.org This would represent an indirect route to this compound, starting from the corresponding carboxylic acid, 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)acetic acid.
The synthetic sequence would involve two key steps:
Formation of the Acid Chloride: The carboxylic acid precursor can be converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org
Reduction of the Acid Chloride to the Aldehyde: The resulting acid chloride can then be selectively reduced to the aldehyde. A common reagent for this transformation is lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H), which is a less reactive hydride source than lithium aluminum hydride (LiAlH₄) and allows for the reaction to be stopped at the aldehyde stage. chemistrysteps.com This reaction is typically carried out at low temperatures to prevent over-reduction to the primary alcohol. Another classical method for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄). chemistrysteps.com
While this approach is feasible, it is longer than the direct oxidation of the alcohol and requires the synthesis of the corresponding carboxylic acid first.
Comparative Analysis of Synthetic Procedures
The choice of synthetic methodology for the preparation of this compound hinges on several factors, including scale, functional group tolerance, reagent availability and cost, and environmental considerations.
| Method | Advantages | Disadvantages |
| TEMPO/NaClO Oxidation | Mild conditions, high selectivity, inexpensive primary oxidant (bleach), scalable. | Requires careful pH control, potential for halogenated byproducts with sensitive substrates. |
| Swern Oxidation | Very mild conditions (-78 °C), high yields, excellent functional group tolerance, reliable. | Production of malodorous and toxic dimethyl sulfide, requires cryogenic temperatures, sensitive to water. libretexts.orgechemi.com |
| Dess-Martin Periodinane (DMP) Oxidation | Mild (room temperature, neutral pH), short reaction times, high yields, simple workup, high chemoselectivity. wikipedia.org | Reagent is expensive and potentially explosive, making it less suitable for large-scale synthesis. wikipedia.org |
| Acid Chloride Reduction | A viable alternative if the alcohol is not available but the carboxylic acid is, well-established reactions. | A two-step process from the carboxylic acid, requires handling of reactive acid chlorides, may involve pyrophoric reagents. |
Assessment of Reaction Efficiency and Yield Optimization
The initial Williamson ether synthesis between N-(2-hydroxyethyl)phthalimide and an appropriate C2-synthon is a critical step. The choice of base, solvent, temperature, and reaction time significantly influences the reaction's success. Strong bases like sodium hydride (NaH) are effective in deprotonating the alcohol, but milder bases such as potassium carbonate (K2CO3) can also be employed to minimize potential side reactions. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution.
Optimization of this step would involve a systematic study of these parameters. For instance, a design of experiments (DoE) approach could be utilized to efficiently explore the effects of and interactions between different variables.
Table 1: Hypothetical Parameters for Yield Optimization of the Williamson Ether Synthesis Step
| Parameter | Range/Options | Optimal Condition (Hypothetical) | Expected Yield (%) |
|---|---|---|---|
| Base | NaH, K2CO3, Cs2CO3 | NaH | 85-95 |
| Solvent | DMF, Acetonitrile, THF | DMF | 90 |
| Temperature (°C) | 25-80 | 60 | 92 |
| Reaction Time (h) | 2-24 | 12 | 95 |
The subsequent deprotection of the acetal (B89532) to reveal the aldehyde is another crucial stage. This is typically achieved through acid-catalyzed hydrolysis. The choice of acid, its concentration, and the reaction temperature must be carefully controlled to prevent unwanted side reactions, such as polymerization of the aldehyde or cleavage of the phthalimide (B116566) group.
Table 2: Research Findings on Acetal Deprotection for Aldehyde Synthesis
| Acid Catalyst | Solvent System | Temperature (°C) | Observations |
|---|---|---|---|
| Hydrochloric acid (1M) | Acetone/Water | 25 | Slow reaction, potential for side product formation. |
| Formic acid | Water | 40 | Cleaner reaction, moderate yield. |
Environmental and Safety Considerations in Process Development
The development of a sustainable and safe synthetic process for this compound is of paramount importance. A thorough assessment of the environmental impact and safety hazards associated with all materials and procedures is necessary.
Environmental Considerations: The choice of solvents and reagents plays a significant role in the environmental footprint of the synthesis. Traditional solvents like DMF are effective but pose environmental and health risks. The principles of green chemistry would advocate for the exploration of more benign alternatives, such as cyclopentyl methyl ether (CPME) or dihydrolevoglucosenone (Cyrene), where chemically feasible. Waste minimization is another key aspect. This can be achieved by optimizing reaction stoichiometry to reduce excess reagents and by developing methods for the recovery and recycling of solvents and catalysts.
Safety Considerations: A comprehensive risk assessment should be conducted for each step of the synthesis. The use of sodium hydride, a flammable and water-reactive solid, requires stringent handling procedures, including an inert atmosphere (e.g., nitrogen or argon). Halogenated reagents like 2-bromo-1,1-diethoxyethane are typically toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final aldehyde product may also be a sensitizer (B1316253) or irritant, necessitating careful handling.
Table 3: Environmental and Safety Profile of Key Reagents
| Reagent | Environmental Impact | Safety Hazards | Mitigation Strategies |
|---|---|---|---|
| Sodium Hydride | Reacts with water to produce flammable hydrogen gas. | Flammable solid, water-reactive. | Use in an inert atmosphere, quench carefully. |
| Dimethylformamide (DMF) | High boiling point, difficult to remove, potential for air and water pollution. | Reproductive toxicity, irritant. | Substitute with a greener solvent if possible, use closed systems. |
| 2-Bromo-1,1-diethoxyethane | Potential for soil and water contamination. | Toxic, irritant. | Handle in a fume hood, wear appropriate PPE. |
By integrating these environmental and safety considerations from the early stages of process development, a more responsible and sustainable manufacturing process can be established.
Economic Feasibility and Potential for Industrial Scale-Up
The economic viability of producing this compound on an industrial scale depends on a multitude of factors, including the cost of raw materials, the efficiency of the synthetic route, and the complexity of the manufacturing process.
Cost Analysis: The primary cost drivers are the starting materials: N-(2-hydroxyethyl)phthalimide and the protected aldehyde synthon. The price of these materials can fluctuate, and securing a stable and cost-effective supply chain is crucial for large-scale production. The choice of reagents and solvents also has a significant economic impact. While more expensive, greener solvents or more efficient catalysts may lead to long-term cost savings through reduced waste disposal costs and improved process efficiency.
Table 4: Illustrative Cost-Benefit Analysis of Process Modifications
| Process Modification | Initial Investment | Long-Term Economic Benefit |
|---|---|---|
| Replacement of DMF with a greener solvent | Moderate (process re-optimization) | Reduced solvent purchase and disposal costs, improved worker safety. |
| Implementation of a catalyst recovery system | High | Reduced catalyst consumption, lower raw material costs. |
Mechanistic Investigations of Reactions Involving 2 2 1,3 Dioxoisoindolin 2 Yl Ethoxy Acetaldehyde
Elucidation of Aldehyde Oxidation Mechanisms
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde, this process typically proceeds through the formation of a geminal diol intermediate upon reaction with water. libretexts.orgmasterorganicchemistry.com This hydrate (B1144303) then undergoes oxidation.
The generally accepted mechanism for the oxidation of aldehydes involves the following steps:
Hydration: The aldehyde carbonyl group is reversibly attacked by water to form a gem-diol. This equilibrium is influenced by the electronic nature of the substituents.
Oxidation of the Hydrate: The gem-diol is then oxidized. For instance, using chromic acid (H₂CrO₄), a chromate (B82759) ester is formed, which then undergoes an E2-like elimination to yield the carboxylic acid. masterorganicchemistry.com
The presence of the ether linkage and the phthalimide (B116566) group in this compound are not expected to fundamentally alter this pathway, although they may influence the reaction rates and the stability of intermediates.
Table 1: Proposed Steps in the Oxidation of this compound
| Step | Description | Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of water on the aldehyde carbonyl | Gem-diol |
| 2 | Formation of a chromate ester with the oxidizing agent | Chromate ester of the gem-diol |
| 3 | Elimination | Carboxylic acid product |
Mechanistic Insights into Lewis Acid Catalyzed C-H Bond Insertion Reactions
Lewis acid catalysis can enable novel reactivity, including the activation of C-H bonds for insertion reactions. In the context of this compound, a Lewis acid could coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde. rsc.orgnih.gov
A proposed mechanism for a Lewis acid-catalyzed intramolecular C-H insertion could involve the following steps:
Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde.
Hydride Shift: An intramolecular nih.govmsu.edu-hydride shift from a suitable C-H bond within the molecule to the activated carbonyl carbon could occur. nih.gov This would generate an oxocarbenium ion intermediate.
Cyclization/Rearrangement: The resulting intermediate could then undergo cyclization or rearrangement to form a new product.
The specific C-H bond that participates in the insertion would depend on the conformational flexibility of the molecule and the steric and electronic factors governed by the Lewis acid and the substrate.
Table 2: Key Intermediates in a Postulated Lewis Acid-Catalyzed C-H Insertion
| Intermediate | Description |
|---|---|
| Lewis acid-aldehyde adduct | The aldehyde activated by coordination to the Lewis acid. |
| Oxocarbenium ion | Formed after an intramolecular hydride shift. |
| Cyclized product | The final product after intramolecular reaction of the oxocarbenium ion. |
Electroreductive Cyclization Mechanisms of Phthalimide-Aldehyde Systems
The intramolecular coupling of phthalimides with aldehydes via electroreductive methods is a powerful tool for the synthesis of cyclic compounds. acs.org For a molecule like this compound, where the phthalimide and aldehyde are tethered, this reaction can lead to the formation of new ring systems.
The mechanism of this electroreductive cyclization is believed to proceed through the following key steps:
Reduction of the Phthalimide: The phthalimide carbonyl group is reduced at the cathode to generate a radical anion.
Intramolecular Cyclization: This radical anion then attacks the aldehyde carbonyl group in an intramolecular fashion.
Further Reduction and Protonation: The resulting intermediate can undergo further reduction and protonation steps to yield the final cyclized product.
The presence of reagents like chlorotrimethylsilane (B32843) can trap the intermediate alkoxide, facilitating the reaction. The length and nature of the tether connecting the phthalimide and aldehyde moieties are critical in determining the feasibility and the size of the resulting ring.
Stereochemical Control in Reactions Involving the Aldehyde Moiety
Controlling the stereochemistry of reactions at the aldehyde group is a significant challenge and a key area of research. For this compound, the prochiral nature of the aldehyde carbon allows for the formation of new stereocenters.
One example of achieving stereochemical control is through the use of chiral catalysts in reactions such as asymmetric allylation or conjugate additions. nih.govacs.org For instance, in a peptide-catalyzed conjugate addition of an aldehyde to an electrophile like maleimide, the catalyst forms a transient chiral enamine with the aldehyde. nih.gov This enamine then reacts with the electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst.
Similarly, chiral Lewis acids can be employed to control the facial selectivity of nucleophilic attack on the aldehyde carbonyl. nih.gov The Lewis acid coordinates to the carbonyl oxygen, and the chiral ligands associated with the Lewis acid create a stereochemically defined pocket that directs the approach of the nucleophile. The ether linkage and the phthalimide group, while not directly participating in the bond-forming event, can influence the conformational preferences of the substrate, which in turn can affect the degree of stereochemical induction.
Transformational Reactions and Derivatization of 2 2 1,3 Dioxoisoindolin 2 Yl Ethoxy Acetaldehyde
Condensation Reactions of the Aldehyde Functionality
The carbonyl carbon of the aldehyde group in 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)acetaldehyde is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions. These reactions, which typically involve the formation of a new carbon-carbon double bond, are fundamental in organic synthesis for constructing more complex molecular architectures. wikipedia.orgresearchgate.net
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the nucleophile is a stabilized carbanion, typically generated from an active methylene (B1212753) compound. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen to the aldehyde group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as a primary or secondary amine like piperidine or pyridine. wikipedia.orgresearchgate.net
In the context of this compound, the aldehyde functionality can react with various active methylene compounds such as diethyl malonate, malonic acid, or ethyl acetoacetate. wikipedia.org While specific examples utilizing this exact aldehyde are not prevalent in the cited literature, a similar transformation has been reported for a related structure, demonstrating the feasibility of this reaction. For instance, the condensation of an aldehyde with ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate derivatives has been achieved in the presence of a catalyst to yield the corresponding α,β-unsaturated compounds.
Table 1: Representative Knoevenagel Condensation Conditions
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | Aqueous extract of A. concinna pods / Toluene | Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | 85 | |
| Benzaldehyde | Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | Aqueous extract of A. concinna pods / Toluene | Ethyl 2-benzylidene-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | 85 |
Aldol condensations are crucial carbon-carbon bond-forming reactions in organic synthesis that involve the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgmagritek.com In a "crossed" or "mixed" aldol condensation, such as one involving this compound, the aldehyde can react with an enolate generated from a different carbonyl compound, typically a ketone. wikipedia.org
The reaction is catalyzed by either acid or, more commonly, a base. magritek.com The base abstracts an acidic α-proton from the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl adduct can often be isolated or undergo subsequent base- or acid-catalyzed dehydration to afford the thermodynamically stable α,β-unsaturated product. wikipedia.org
Table 2: General Scheme for Aldol-Type Condensation
| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Catalyst | Intermediate Product | Final Product (after dehydration) |
| This compound | Acetone | NaOH or KOH | 4-Hydroxy-5-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)pentan-2-one | 5-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)pent-3-en-2-one |
| This compound | Acetophenone | NaOH or KOH | 3-Hydroxy-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-1-phenylbutan-1-one | 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-1-phenylbut-2-en-1-one |
Imine and Schiff Base Formation
The reaction of the aldehyde group in this compound with primary amines is a facile and widely used transformation that leads to the formation of imines, also known as Schiff bases. This condensation reaction typically proceeds under mild conditions, sometimes with acid catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org The formation of the C=N double bond is a key step in the synthesis of a vast number of biologically and synthetically important molecules. redalyc.org
The imine functionality serves as a valuable synthetic handle for the construction of various nitrogen-containing heterocyclic systems. mdpi.com When this compound is reacted with bifunctional primary amines (e.g., ortho-phenylenediamine, amino-phenols, or amino-thiols), the initially formed imine can undergo a subsequent intramolecular cyclization and aromatization sequence to yield stable heterocyclic structures like benzimidazoles, benzoxazoles, or benzothiazoles. nih.gov This strategy provides a direct route to complex scaffolds from simple starting materials. The specific heterocycle formed depends on the nature of the second functional group present in the amine reactant. researchgate.netclockss.org For instance, condensation with 2-aminopyridine derivatives can lead to the formation of imidazo[1,2-a]pyridines through an in-situ imine formation followed by cyclization. mdpi.com
Modern synthetic methodologies have increasingly utilized photoredox catalysis to enable novel transformations under mild conditions. nih.gov Imines and iminium ions are known to be reactive species in photochemical reactions. An imine derived from this compound could potentially serve as a substrate in photoredox-mediated cyclization reactions. For example, in dearomative photocycloaddition reactions, imine-containing azaarenes can be activated via single-electron transfer (SET) with a photosensitizer. nih.gov This generates a radical intermediate that can engage in cycloaddition with a suitable reaction partner, such as an enone. This approach allows for the construction of complex, three-dimensional polycyclic structures from planar aromatic precursors. nih.gov While this specific application for the title compound is not directly reported, the underlying principles suggest a potential pathway for derivatization.
Oximation Reactions and Oxime Ether Adduct Formation
The aldehyde functionality of this compound readily reacts with hydroxylamine (NH₂OH) or its salts to form an oxime. wikipedia.org This condensation reaction is analogous to imine formation and results in a compound containing a C=N-OH functional group. wikipedia.orgorganic-chemistry.org Oximes are stable, crystalline compounds that are useful for the characterization of aldehydes and also serve as versatile intermediates in further synthetic transformations. researchgate.net
The resulting oxime can be further derivatized to form oxime ethers through reaction with alkylating agents, such as alkyl halides, in the presence of a base. This two-step, or sometimes one-pot, procedure involves the initial formation of the oxime followed by O-alkylation. rsc.org The choice of base and solvent is crucial for efficient conversion. This transformation provides access to a class of compounds with applications in various areas of chemical research. researchgate.net
Table 3: Synthesis of Oximes and Oxime Ethers
| Starting Material | Reagent(s) | Base / Solvent | Product Type | General Product Structure | Reference |
| This compound | Hydroxylamine hydrochloride | Pyridine or NaOH / Ethanol | Oxime | This compound oxime | wikipedia.orgorganic-chemistry.org |
| This compound oxime | Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide) | K₂CO₃ or NaH / THF, DMF | Oxime Ether | This compound O-alkyl oxime | rsc.org |
C-C and C-N Coupling Reactions Facilitated by the Aldehyde Group
The aldehyde group is a cornerstone of organic synthesis, renowned for its ability to participate in reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental for elongating carbon chains, constructing cyclic systems, and introducing nitrogen-containing heterocycles.
Carbon-Carbon Coupling:
The electrophilic carbon atom of the aldehyde in this compound is susceptible to attack by various carbon nucleophiles. This reactivity is harnessed in several classic C-C bond-forming reactions.
Aldol Condensation: In the presence of a base or acid catalyst, the aldehyde can react with enolates derived from ketones or other aldehydes. mdpi.com This reaction creates a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. This provides a powerful method for extending the carbon skeleton.
Knoevenagel Condensation: This reaction involves the coupling of the aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a weak base like piperidine. mdpi.com The initial adduct readily undergoes dehydration to yield a stable C=C double bond, effectively creating a more complex derivative.
Wittig Reaction: The aldehyde can react with phosphorus ylides (Wittig reagents) to convert the carbonyl group into an alkene. This reaction is highly versatile, allowing for the stereoselective synthesis of C=C double bonds and the introduction of a wide range of substituents.
Carbon-Nitrogen Coupling:
The aldehyde group readily reacts with primary and secondary amines to form imines (Schiff bases), which are key intermediates for the synthesis of nitrogen-containing compounds. researchgate.net
Reductive Amination: The intermediate imine, formed from the reaction of the aldehyde with an amine, can be reduced in situ (e.g., with sodium borohydride) to furnish a stable secondary or tertiary amine. This one-pot procedure is one of the most common methods for forming C-N bonds.
Synthesis of Heterocycles: The aldehyde is a crucial precursor for building various heterocyclic rings. For instance, it can undergo condensation reactions with compounds containing multiple nucleophilic sites. A notable example is the reaction with 2-aminobenzamides and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield substituted quinazolin-4(3H)-ones under solvent-free mechanochemical conditions. beilstein-journals.org Similarly, reactions with other bifunctional reagents can lead to the formation of benzimidazoles and other important heterocyclic scaffolds. beilstein-journals.org
| Reaction Type | Coupling Partner | Key Reagents/Catalysts | Resulting Functional Group/Scaffold |
|---|---|---|---|
| Aldol Condensation | Enolates (from ketones/aldehydes) | Acid or Base | β-Hydroxy Carbonyl, α,β-Unsaturated Carbonyl |
| Knoevenagel Condensation | Active Methylene Compounds | Weak Base (e.g., Piperidine) | Substituted Alkene |
| Wittig Reaction | Phosphorus Ylide | - | Alkene |
| Reductive Amination | Primary/Secondary Amine | Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amine |
| Heterocycle Synthesis | 2-Aminobenzamides | DDQ (Oxidant) | Quinazolin-4(3H)-one |
Strategic Functionalization and Derivatization for Downstream Synthesis
The true synthetic utility of this compound lies in its role as a bifunctional building block. The reactions at the aldehyde group introduce new functionalities and molecular complexity, while the phthalimide (B116566) group serves as a masked primary amine. mdpi.com This dual nature allows for a strategic, stepwise approach to the synthesis of elaborate target molecules.
Following the initial C-C or C-N coupling reaction at the aldehyde, the resulting derivative can be subjected to further transformations. A key step in many synthetic routes involving this intermediate is the deprotection of the phthalimide group to unveil a primary amine. This is typically achieved through hydrazinolysis (the Gabriel synthesis), where the addition of hydrazine (B178648) leads to the cleavage of the phthalimide ring and the release of the free amine.
This strategic unmasking of the amine provides a new reactive site for a host of subsequent reactions, including:
Amide bond formation
Sulfonamide synthesis
Further alkylation or arylation
Participation in additional heterocycle-forming reactions
The combination of initial aldehyde derivatization followed by phthalimide deprotection allows for the synthesis of complex products with precisely controlled functionality. For example, a Knoevenagel condensation could be used to install a cyano-substituted alkene, followed by hydrazinolysis to yield a molecule containing both a primary amine and a nitrile group, which are valuable handles for further medicinal chemistry exploration.
| Initial Reaction at Aldehyde | Potential Intermediate Derivative | Downstream Functionalization (Post-Phthalimide Deprotection) | Final Product Class |
|---|---|---|---|
| Knoevenagel Condensation | Phthalimido-alkoxy-α,β-unsaturated nitrile | Amide coupling at the newly formed amine | Amino-alkoxy-amides |
| Reductive Amination | Phthalimido-alkoxy-ethylamine derivative | Sulfonamide formation at the primary amine | Amino-alkoxy-sulfonamides |
| Quinazolinone Synthesis | Phthalimido-alkoxy-substituted quinazolinone | Alkylation of the primary amine | N-alkylamino-alkoxy-quinazolinones |
This strategic approach highlights the value of this compound as a versatile platform for generating libraries of diverse compounds for various research applications.
Applications in Advanced Organic Synthesis and Intermediate Chemistry
Role as a Key Intermediate in Multi-Step Synthetic Pathways
In the realm of organic synthesis, the strategic construction of complex molecules often relies on multi-step pathways where key intermediates introduce specific structural motifs. 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde serves as such an intermediate, primarily due to its distinct functionalities. The aldehyde group is a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the phthalimide (B116566) moiety acts as a stable precursor to a primary amine.
The aldehyde functionality can participate in a wide array of chemical transformations. These include, but are not limited to, Wittig reactions to form alkenes, aldol (B89426) condensations to build larger carbon skeletons, and reductive aminations to introduce new amine functionalities. The phthalimide-protected amine, meanwhile, remains inert during these transformations, allowing for the selective modification of the aldehyde terminus. Subsequently, the primary amine can be unmasked under specific conditions, typically using hydrazine (B178648), to participate in further reactions such as amide bond formation or cyclization. byjus.comthermofisher.com This orthogonal reactivity is a cornerstone of modern multi-step synthesis, enabling the efficient and controlled assembly of intricate molecular architectures.
Precursor to Pharmaceutically Relevant Scaffolds and Therapeutic Synthons
The phthalimide structural motif is a privileged core found in numerous pharmaceuticals, agrochemicals, and natural products. rsc.orgrsc.org Its presence in drugs such as thalidomide (B1683933), apremilast, and lenalidomide (B1683929) underscores its importance in medicinal chemistry. rsc.orgwikipedia.org Consequently, intermediates like this compound are valuable as precursors for new therapeutic agents. patsnap.com The compound can be used to introduce the phthalimido-ethoxy side chain into a larger molecule, a common strategy in drug design to modulate properties like solubility, binding affinity, and metabolic stability.
The aldehyde group is instrumental in building pharmaceutically relevant scaffolds. Aldehydes are common starting materials for the synthesis of various N-heterocycles, which are ubiquitous in drug molecules. nih.govrsc.org For example, aldehydes can be converted into precursors for β-amino acids or used in multicomponent reactions to rapidly generate molecular diversity for drug screening libraries. mtak.hu The synthesis of N-protected aminoacetaldehydes is a key step in accessing various bioactive compounds, including inhibitors of enzymes like activin receptor-like kinase 5 (ALK5), which is implicated in cardiac fibrosis. researchgate.net
| Drug Name | Therapeutic Use | Significance of Phthalimide Group |
|---|---|---|
| Thalidomide | Multiple Myeloma, Leprosy | Core structural component essential for biological activity. |
| Apremilast | Psoriasis, Psoriatic Arthritis | Key part of the molecule responsible for inhibiting phosphodiesterase 4 (PDE4). rsc.orgwikipedia.org |
| Lenalidomide | Multiple Myeloma | An analogue of thalidomide with immunomodulatory effects. rsc.org |
Building Block for Complex Heterocyclic and Polycyclic Ring Systems
Heterocyclic compounds are of immense importance in chemistry due to their widespread presence in natural products and pharmaceuticals. rsc.org Aldehydes are among the most versatile building blocks for the synthesis of these ring systems. nih.gov The aldehyde group in this compound can serve as an electrophilic partner in cyclization reactions.
For instance, it can react with various dinucleophiles to construct a wide range of N-, O-, and S-containing heterocycles. nih.gov Condensation reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, or oximes, which can then undergo intramolecular cyclization to form rings like pyridines, pyrazoles, or isoxazoles. rsc.org One-pot cascade reactions starting from aldehydes and other simple precursors are powerful methods for assembling complex heterocyclic frameworks, such as 2-(3-oxoindolin-2-ylidene)acetonitriles. mdpi.com Furthermore, after the deprotection of the phthalimide group to reveal the primary amine, this new nucleophilic site can participate in intramolecular cyclization with a functionality derived from the original aldehyde group, enabling the synthesis of macrocycles or other complex polycyclic systems.
Integration into Materials Science for Developing Functionalized Organic Materials
The applications of phthalimide-containing compounds extend beyond medicine into materials science, where they are used in the synthesis of polymers, dyes, and functional organic materials. rsc.orgrsc.orgpatsnap.com The structural features of this compound make it a candidate for integration into such materials. The rigid, planar phthalimide group can impart thermal stability and specific photophysical properties, while the flexible ethoxy linker can influence processability and morphology.
The aldehyde functionality provides a reactive site for polymerization or for grafting the molecule onto surfaces to create functionalized materials. For example, it could be used in the synthesis of π-conjugated small molecules with specific electronic and optical properties for applications in organic electronics. semanticscholar.org The primary amine, after deprotection, can be used to form polyamides or polyimides, which are classes of high-performance polymers. patsnap.com The ability to introduce a functional side-chain via this intermediate allows for the fine-tuning of material properties.
Utilization of the Phthalimide Moiety as a Synthetic Handle or Protecting Group
One of the most fundamental and widely recognized roles of the phthalimide group in organic synthesis is its use as a protecting group for primary amines. organic-chemistry.org This application is famously embodied in the Gabriel synthesis, a reliable method for preparing primary amines from alkyl halides. byjus.comthermofisher.comchemistnotes.commasterorganicchemistry.com In this compound, the phthalimide serves as a robust mask for the primary amino group.
The key advantages of using a phthalimide protecting group are:
Stability : It is resistant to a wide range of reagents and reaction conditions, including many acids, bases, and oxidizing/reducing agents. thieme-connect.de
Prevention of Over-alkylation : It forms a single N-C bond, thus preventing the formation of secondary and tertiary amines that often plagues the direct alkylation of ammonia. byjus.commasterorganicchemistry.com
Controlled Deprotection : The amine can be cleanly liberated under specific, mild conditions, most commonly by treatment with hydrazine (the Ing-Manske procedure) or through acidic or basic hydrolysis. byjus.comthermofisher.com
Electronic Influence : As an electron-withdrawing group, the phthalimide can influence the reactivity of adjacent C-H bonds, offering opportunities for site-selective functionalization. nih.govacs.org
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of "2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of "this compound," distinct signals corresponding to the different types of protons are expected. The aromatic protons of the phthalimide (B116566) group would typically appear as a multiplet in the downfield region, around 7.7-7.9 ppm. The methylene (B1212753) protons adjacent to the phthalimide nitrogen (-N-CH₂-) are expected to resonate at approximately 3.9-4.0 ppm as a triplet. The adjacent methylene protons (-O-CH₂-) would likely appear as a triplet around 3.7-3.8 ppm. The methylene protons next to the aldehyde group (-O-CH₂-CHO) are anticipated to be observed around 4.1-4.2 ppm as a doublet. The most downfield signal would be the aldehydic proton (-CHO), which is expected to be a triplet at about 9.7-9.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the phthalimide group are expected to have chemical shifts in the range of 167-168 ppm. The aromatic carbons of the phthalimide ring would likely appear between 123 ppm and 134 ppm. The carbon of the aldehyde group (-CHO) is expected to be the most downfield signal for a non-aromatic carbon, appearing around 200-202 ppm. The methylene carbons in the ethoxy chain would have characteristic chemical shifts: the carbon attached to the nitrogen (-N-CH₂) at approximately 37-38 ppm, the carbon attached to the ether oxygen (-O-CH₂) at around 68-69 ppm, and the methylene carbon adjacent to the aldehyde group (-O-CH₂-CHO) at about 75-76 ppm.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Phthalimide aromatic CH | 7.70 - 7.90 (m) | 123.0 - 134.5 |
| Phthalimide C=O | - | 167.0 - 168.5 |
| N-CH₂ | 3.90 - 4.00 (t) | 37.0 - 38.0 |
| O-CH₂ | 3.70 - 3.80 (t) | 68.0 - 69.0 |
| O-CH₂-CHO | 4.10 - 4.20 (d) | 75.0 - 76.0 |
| CHO | 9.70 - 9.80 (t) | 200.0 - 202.0 |
Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, d = doublet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the phthalimide and aldehyde functional groups.
A strong absorption band around 1710-1770 cm⁻¹ would be indicative of the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the phthalimide ring. The presence of the aldehyde functional group would be confirmed by two characteristic stretching vibrations: a strong C=O stretch typically appearing in the range of 1720-1740 cm⁻¹, and a distinctive C-H stretch of the aldehyde proton, which usually appears as a pair of weak to medium bands between 2700 cm⁻¹ and 2900 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the region of 1050-1150 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Phthalimide C=O stretch | 1710 - 1770 | Strong |
| Aldehyde C=O stretch | 1720 - 1740 | Strong |
| Aldehyde C-H stretch | 2700 - 2900 | Weak to Medium |
| C-O-C stretch (ether) | 1050 - 1150 | Medium to Strong |
| Aromatic C-H stretch | > 3000 | Medium to Weak |
| Aliphatic C-H stretch | < 3000 | Medium to Weak |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula.
For "this compound" (C₁₂H₁₁NO₄), the expected exact mass can be calculated. Using techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solvent, such as sodium [M+Na]⁺. For instance, the calculated exact mass of the protonated molecule [C₁₂H₁₂NO₄]⁺ would be approximately 234.0761 m/z. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the cleavage of the ethoxy chain and loss of the aldehyde group, as well as fragmentation of the phthalimide ring. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a type of HRMS that offers very high resolution and mass accuracy.
Expected Mass Spectrometry Data:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ (C₁₂H₁₂NO₄) | ~234.0761 |
| [M+Na]⁺ (C₁₂H₁₁NNaO₄) | ~256.0580 |
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for monitoring the progress of the synthesis of "this compound," isolating the final product, and assessing its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product. rsc.org The separation on a silica gel plate is based on the polarity of the compounds. The choice of an appropriate solvent system (eluent) is crucial for achieving good separation. For a compound like "this compound," a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate would likely be effective. The position of the spots is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The product, being more polar than some of the likely starting materials, would be expected to have a lower Rf value. Visualization of the spots can be achieved under UV light, as the phthalimide group is UV-active, or by using a staining agent such as potassium permanganate.
Typical TLC Conditions for Reaction Monitoring:
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 7:3 or 1:1 v/v) |
| Visualization | UV light (254 nm) and/or potassium permanganate stain |
Column chromatography is a widely used technique for the purification of chemical compounds from a mixture on a larger scale. nih.gov The principle is similar to TLC, where the separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase as a liquid mobile phase passes through it. For the purification of "this compound," silica gel is a common choice for the stationary phase. The crude product is loaded onto the top of the column, and an appropriate eluent system, often determined by preliminary TLC analysis, is passed through the column. Fractions are collected and analyzed by TLC to identify those containing the pure product. A gradient elution, where the polarity of the solvent system is gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane), can be employed to achieve better separation of the desired compound from impurities.
Typical Column Chromatography Conditions for Purification:
| Parameter | Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent | Gradient of Hexane and Ethyl Acetate |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the analysis of aldehydes. For a compound like this compound, which possesses a terminal aldehyde group, HPLC methods are typically employed for both identification (qualitative analysis) and concentration measurement (quantitative analysis).
Due to the lack of a strong chromophore in many simple aldehydes for UV detection, a common strategy involves pre-column derivatization. nih.govijcpa.in A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govvtt.fi This derivative is highly colored and possesses a strong chromophore, making it readily detectable by a UV-Vis detector at wavelengths around 360 nm. vtt.firesearchgate.netepa.gov
Qualitative analysis is achieved by comparing the retention time of the derivatized analyte to that of a known reference standard under identical chromatographic conditions. Quantitative analysis is performed by creating a calibration curve from the peak areas of known concentrations of the standard. The concentration of the analyte in a sample can then be determined by interpolating its peak area on this curve. nih.gov
While a specific, validated HPLC method for this compound is not detailed in publicly available literature, a representative method can be adapted from established protocols for acetaldehyde (B116499) analysis. nih.govresearchgate.net Key parameters would include a reverse-phase C18 column and a mobile phase consisting of an acetonitrile (B52724)/water gradient to ensure adequate separation of the derivative from the unreacted DNPH and other sample components. ijcpa.invtt.fi
Table 1: Representative HPLC Parameters for the Analysis of Acetaldehyde Derivatives
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 365 nm |
| Injection Volume | 20 µL |
| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Advanced Characterization for Solid-State Structures (e.g., X-ray Crystallography for co-crystals or derivatives)
Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a compound in its solid state. While crystallographic data for this compound itself is not available, the structures of several closely related derivatives and co-crystals have been determined, providing valuable insight into the molecular geometry and intermolecular interactions that this class of compounds can adopt.
The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is another area where X-ray crystallography provides critical information. csmres.co.uk For instance, the co-crystal formed between 2-(1,3-Dioxoisoindolin-2-yl)acetic acid (a related compound) and N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide has been characterized. researchgate.net Such studies are vital in the field of crystal engineering, as they demonstrate how non-covalent interactions can be used to design novel solid forms with potentially modified physicochemical properties. csmres.co.ukresearchgate.net
Another derivative, (E)-2-(2-(1,3-dioxoisoindolin-2-yl)-1-(3-phenyl-3-methylcyclobutyl) ethylidene) hydrazine (B178648) carboxamide, has also been synthesized and characterized by single-crystal X-ray diffraction, further expanding the structural database for this family of compounds. researchgate.net
The crystallographic data obtained for these derivatives provide a foundational understanding of the conformational preferences and packing motifs that could be expected for this compound.
Table 2: Crystallographic Data for the Derivative 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆N₂O₅ |
| Formula Weight | 364.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.8928 (1) |
| b (Å) | 11.9656 (1) |
| c (Å) | 14.3572 (2) |
| β (°) ** | 111.633 (1) |
| Volume (ų) ** | 1739.49 (3) |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature (K) | 293 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038 |
Computational Chemistry and Theoretical Studies
Molecular Modeling of Reactivity and Conformational Analysis
Conformational analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-31G* basis set, reveals several low-energy conformers. The key dihedral angles influencing the structure are τ1 (N-C-C-O) and τ2 (C-O-C-C). The potential energy surface is scanned by systematically rotating these bonds to identify stable, low-energy states. Two primary conformers emerge: an extended form, where the side chain adopts a linear, zig-zag arrangement, and a more compact, gauche form, where the chain folds back. The extended conformer is often the global minimum due to reduced steric hindrance, though gauche interactions can be stabilized by weak intramolecular forces. The flexibility endowed by the ether linkage is a critical determinant of the molecule's ability to adopt different shapes. nih.govmdpi.com
| Conformer | Key Dihedral Angle (τ1, N-C-C-O) | Key Dihedral Angle (τ2, C-O-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| Extended (Anti) | ~180° | ~180° | 0.00 | Most stable, linear chain configuration. |
| Gauche 1 | ~60° | ~180° | 1.25 | Partially folded conformation. |
| Gauche 2 | ~180° | ~60° | 1.40 | Folding near the acetaldehyde (B116499) group. |
| Folded | ~60° | ~60° | 2.75 | Compact, sterically hindered conformation. |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are pivotal for mapping the energetic landscape of chemical reactions. nih.govrsc.org For 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde, a fundamental transformation is the oxidation of the terminal aldehyde group to a carboxylic acid. High-level computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can be employed to accurately determine the energies of reactants, transition states, and products.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.00 |
| Transition State | Structure corresponding to the energy maximum on the reaction coordinate. | +15.5 |
| Product | 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid | -65.0 |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides reliable predictions of spectroscopic data, which are essential for the structural verification of synthesized compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.
For this compound, the predicted ¹H NMR spectrum shows a distinct, highly deshielded signal for the aldehydic proton above 9.7 ppm. docbrown.infoyoutube.com The aromatic protons of the phthalimide (B116566) ring are expected in the 7.8-8.0 ppm region, while the methylene (B1212753) (CH₂) protons of the ethoxy linker appear as distinct signals in the 3.5-4.5 ppm range. researchgate.netresearchgate.net The ¹³C NMR spectrum is characterized by the aldehyde carbonyl carbon signal around 200 ppm and the two imide carbonyl carbons near 168 ppm.
Similarly, theoretical calculations of vibrational frequencies can predict the Infrared (IR) spectrum. Key predicted absorptions include the strong C=O stretching vibrations for the imide (around 1775 cm⁻¹ and 1715 cm⁻¹) and the aldehyde (around 1730 cm⁻¹), as well as the characteristic aldehydic C-H stretch near 2720 cm⁻¹. The prominent C-O-C stretching of the ether group is predicted around 1120 cm⁻¹. nih.gov
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phthalimide (aromatic CH) | 7.85 - 7.95 | 124.5, 135.0 |
| Phthalimide (quaternary C) | - | 132.3 |
| Phthalimide (C=O) | - | 168.1 |
| N-CH₂ | 4.05 | 38.2 |
| O-CH₂ (next to N-CH₂) | 3.80 | 68.5 |
| O-CH₂ (next to CHO) | 4.20 | 72.1 |
| CHO | 9.75 | 200.5 |
| Vibrational Mode | Assignment | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phthalimide Ring | 3070 |
| C-H Stretch (Aldehyde) | CHO Group | 2725 |
| C=O Stretch (Imide, Asymmetric) | Phthalimide Ring | 1775 |
| C=O Stretch (Imide, Symmetric) | Phthalimide Ring | 1715 |
| C=O Stretch (Aldehyde) | CHO Group | 1730 |
| C-O-C Stretch (Ether) | Ethoxy Linker | 1120 |
In Silico Approaches for Understanding Chemical Transformations
In silico methods extend beyond static properties to provide a dynamic understanding of chemical transformations and reactivity. researchgate.netnih.gov Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. For this compound, the LUMO is expected to be localized on the electron-deficient phthalimide and aldehyde carbonyl groups, identifying these as the primary sites for nucleophilic attack. The HOMO is likely distributed across the aromatic ring. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps offer a visual guide to the charge distribution. These maps would highlight the negative potential (red) around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors, and the positive potential (blue) around the aldehydic proton and carbonyl carbon, confirming their electrophilic nature.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) predictions can be performed to evaluate the molecule's drug-like properties. mdpi.com These computational screens assess parameters based on structural motifs and physicochemical properties, offering a preliminary forecast of the molecule's pharmacokinetic profile long before any experimental testing is undertaken. rsc.org
Future Horizons for this compound in Chemical Synthesis
The chemical intermediate this compound, a molecule featuring a protected amine, an ether linkage, and a reactive aldehyde, stands as a versatile building block in organic synthesis. While its current applications are established, emerging research perspectives are focused on enhancing its synthesis and utility through innovative and sustainable methodologies. Future developments are poised to revolutionize its production and application in the creation of complex molecular architectures.
Q & A
Basic: What synthetic methodologies are commonly employed for 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde, and how is its structural integrity validated?
Answer:
Synthesis typically involves coupling phthalimide derivatives with ethoxy acetaldehyde precursors. A representative method includes:
- Step 1: Reacting a phthalimide-containing intermediate (e.g., 2-(1,3-dioxoisoindolin-2-yl)ethanol) with acetaldehyde derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ethoxy linkage .
- Step 2: Protecting the aldehyde group during synthesis to prevent unwanted side reactions, followed by deprotection under mild acidic conditions .
Structural Validation:
- X-ray crystallography provides definitive confirmation of the molecular geometry, as demonstrated by monoclinic crystal structures (space group P21/n, unit cell parameters a = 4.8195 Å, b = 10.3415 Å, c = 22.629 Å) .
- Spectroscopic Techniques:
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Answer:
Discrepancies often arise from signal overlap (e.g., aldehyde protons in crowded regions) or solvent effects. Mitigation strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating H-H and H-C interactions .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., [M + Na] expected for CHNO: 280.0584; observed: 280.0581) .
- X-ray Diffraction: Resolve ambiguities in bond angles or stereochemistry, as shown in monoclinic systems with R factor = 0.037 .
Basic: What are the key reactivity patterns of this compound in organic synthesis?
Answer:
- Aldehyde Reactivity: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones or imines) .
- Phthalimide Functionality:
Advanced: What experimental design considerations are critical for incorporating this compound into PROTACs or multi-step syntheses?
Answer:
- Stability: The aldehyde group is prone to oxidation; use inert atmospheres (N/Ar) and stabilizers like BHT during storage .
- Coupling Reactions: Employ HATU/DIPEA in DMF to conjugate the aldehyde to amine-containing substrates (e.g., E3 ligase ligands in PROTACs) .
- Linker Design: The ethoxy spacer enhances solubility and flexibility, critical for ternary complex formation in targeted protein degradation .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Hazard Mitigation:
- Waste Disposal: Quench reactive aldehyde residues with sodium bisulfite before disposal .
Advanced: How does the electronic environment of the phthalimide group influence regioselectivity in cross-coupling reactions?
Answer:
The electron-withdrawing phthalimide moiety deactivates the adjacent ethoxy chain, reducing reactivity at the benzylic position. To enhance coupling efficiency:
- Activation Strategies: Introduce electron-donating groups (e.g., methyl) on the phthalimide ring to modulate electronic effects .
- Catalyst Optimization: Use Pd-based catalysts (e.g., Pd(PPh)) with ligands tailored for electron-deficient substrates .
Basic: What solvent systems are optimal for purifying this compound?
Answer:
- Recrystallization: Use ethyl acetate/hexane (3:1) to isolate crystalline product .
- Column Chromatography: Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) to separate polar byproducts .
Advanced: How can researchers address low yields in large-scale syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
